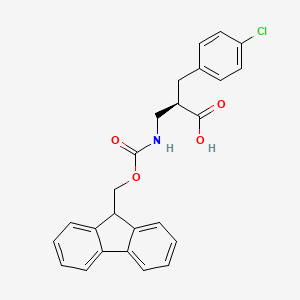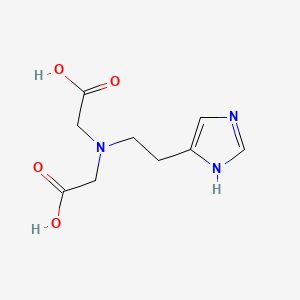
2,2'-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is known for its versatility and utility in various scientific fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The reaction conditions are generally tolerant to a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can modify the imidazole ring or the carboxylic acid groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or the diacetic acid moiety.
Scientific Research Applications
2,2’-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It serves as a precursor for developing pharmaceutical agents, particularly those targeting enzymes and receptors involving the imidazole ring.
Industry: The compound is used in the production of various materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can modulate the activity of receptors by mimicking or inhibiting natural ligands.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetriacetic acid: Similar in structure but lacks the imidazole ring.
Histidine: Contains an imidazole ring but differs in the side chain structure.
Imidazole-4-acetic acid: Similar imidazole ring structure but different functional groups.
Uniqueness
2,2’-((2-(1H-Imidazol-4-yl)ethyl)azanediyl)diacetic acid is unique due to its combination of the imidazole ring with the diacetic acid moiety, providing a versatile scaffold for various chemical modifications and applications. This dual functionality makes it particularly valuable in both research and industrial contexts.
Properties
CAS No. |
744190-30-5 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-(1H-imidazol-5-yl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C9H13N3O4/c13-8(14)4-12(5-9(15)16)2-1-7-3-10-6-11-7/h3,6H,1-2,4-5H2,(H,10,11)(H,13,14)(H,15,16) |
InChI Key |
ZLQPUEXBCWVAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)
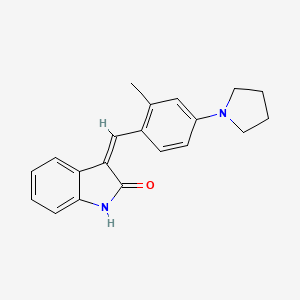
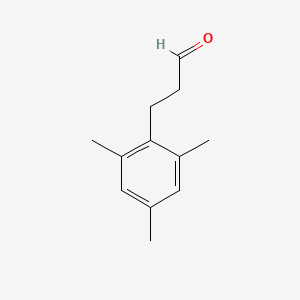
![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12949787.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)
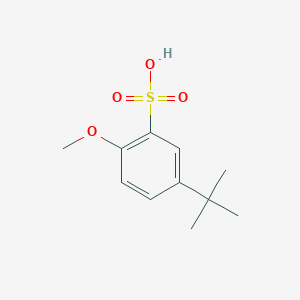
![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)
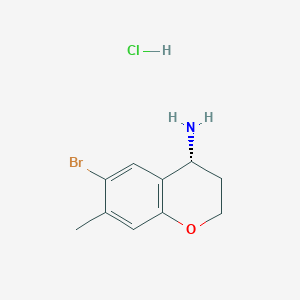
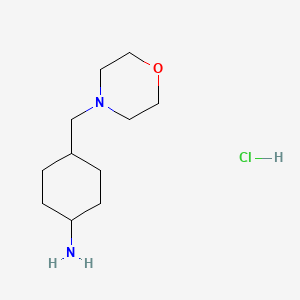
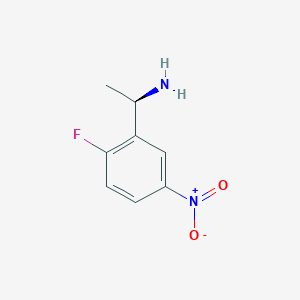
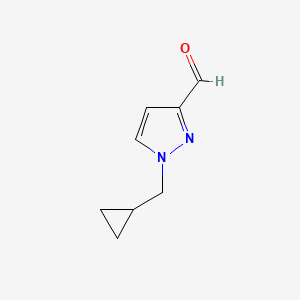
![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
